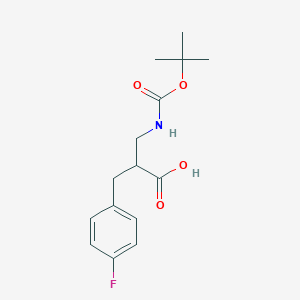

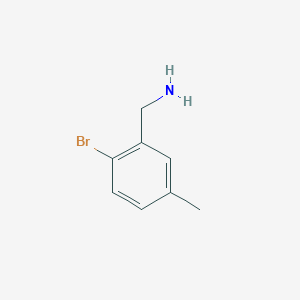

![molecular formula C9H5N5 B1445672 [2,5'-Bipyrimidine]-5-carbonitrile CAS No. 1261236-47-8](/img/structure/B1445672.png)

[2,5'-Bipyrimidine]-5-carbonitrile

Overview

Description

2,5'-Bipyrimidine]-5-carbonitrile (2,5'-BPCN) is a heterocyclic aromatic compound that has been shown to exhibit a wide range of biological activities. It has been studied for its potential use in a variety of medical applications, including cancer therapy and drug delivery.

Scientific Research Applications

Energy Storage

[2,5’-Bipyrimidine]-5-carbonitrile: has been identified as a potential anolyte for application in non-aqueous redox flow batteries . These batteries are crucial for energy storage solutions, especially in the context of renewable energy sources like solar and wind power. The compound’s ability to store two electrons per molecule and its enhanced solubility make it a promising candidate for increasing the efficiency and capacity of energy storage systems.

Environmental Science

In environmental science, [2,5’-Bipyrimidine]-5-carbonitrile is part of the exploration into redox flow batteries . These batteries could significantly contribute to environmental chemistry by offering a more sustainable and stable method of storing energy, which is vital for reducing reliance on fossil fuels and mitigating climate change impacts.

Materials Science

The compound is used in the development of emissive conjugated polymers for hybrid LED lighting . Its incorporation into polymers can lead to materials that exhibit red-shifted emission, which is beneficial for creating more efficient lighting solutions with potential applications in displays and lighting systems.

Analytical Chemistry

While specific applications of [2,5’-Bipyrimidine]-5-carbonitrile in analytical chemistry were not directly found, the field broadly benefits from such compounds in the development of analytical techniques for clinical chemistry and pharmaceutical sciences . These techniques are essential for the quality control of therapeutic proteins and other drugs.

Pharmaceutical Research

In pharmaceutical research, [2,5’-Bipyrimidine]-5-carbonitrile could be involved in the synthesis of pharmaceutical biotechnology products . Biopharmaceuticals, including monoclonal antibodies and vaccines, often require complex organic molecules, and compounds like [2,5’-Bipyrimidine]-5-carbonitrile may play a role in their synthesis or as intermediates.

Agriculture

The applications of [2,5’-Bipyrimidine]-5-carbonitrile in agriculture could be linked to the development of nanopesticides . These advanced formulations can enhance the delivery and efficacy of pesticides, reducing the amount required and potentially decreasing the environmental impact of agricultural chemicals.

Biotechnology

In biotechnology, [2,5’-Bipyrimidine]-5-carbonitrile may be utilized in the creation of bioengineered products . The field of biotechnology encompasses a wide range of applications, from medical treatments to GM crops, where complex organic molecules are often key components.

Medicine

Finally, in medicine, [2,5’-Bipyrimidine]-5-carbonitrile could be part of the research into gene therapies and targeted drug delivery systems . As medical science advances towards more personalized treatments, compounds like [2,5’-Bipyrimidine]-5-carbonitrile may be valuable for their properties and interactions at the molecular level.

properties

IUPAC Name |

2-pyrimidin-5-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8/h2-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNUOSRONJGPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C2=CN=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,5'-Bipyrimidine]-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

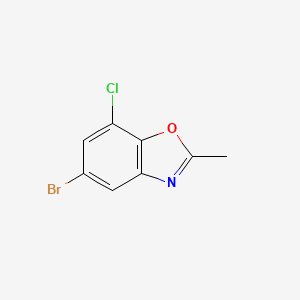

![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)

![2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445594.png)

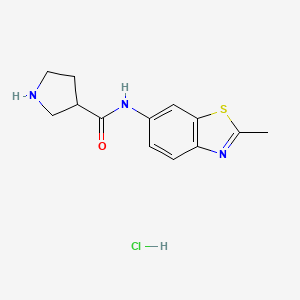

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)

![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)

![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)

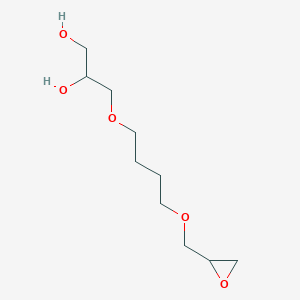

![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)